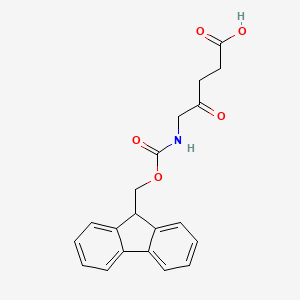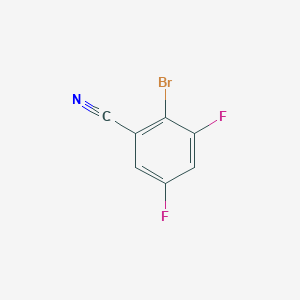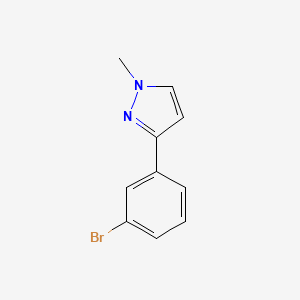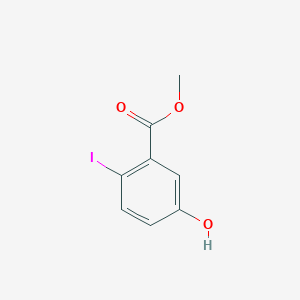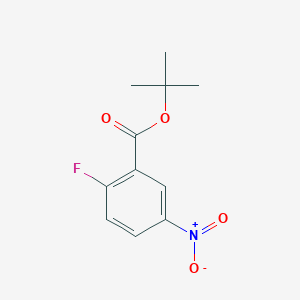
4-Fluoro-1H-indazole-3-carbaldehyde
Descripción general
Descripción
4-Fluoro-1H-indazole-3-carbaldehyde (4FICA) is an organic compound that has been studied for its potential applications in various fields, including synthesis, scientific research, and drug development. 4FICA is a derivative of indazole and is a fluoroalkylated carbaldehyde. It is a colorless, odorless solid with a melting point of 115-116 °C and a boiling point of 236-237 °C. 4FICA is soluble in water and ethanol and is relatively stable under normal conditions.
Aplicaciones Científicas De Investigación
Synthesis Methods and Intermediates
4-Fluoro-1H-indazole-3-carbaldehyde serves as a crucial intermediate in various chemical synthesis processes. For instance, it has been synthesized through the ring opening of indole in acidic conditions followed by diazotization and cyclization, highlighting its utility in low-cost and industrially scalable productions (Gong Ping, 2012). Another approach involves the triflic-acid-promoted cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde to produce compounds with potential applications in fluorescence sensing due to their bright fluorescence in solution and weak fluorescence in solid states (Anna Wrona-Piotrowicz et al., 2022).
Molecular and Crystal Structure Analysis
The structural and spectroscopic analysis of 1H-indazole-3-carbaldehyde revealed its significant role in forming one-dimensional chains via N—H⋅⋅⋅O hydrogen bonds, stabilized by π•••π interactions. This detailed investigation of molecular interactions supports its relevance in crystal engineering and material science (B. Morzyk-Ociepa et al., 2021).
Antimicrobial Activities
Synthetic analogs involving this compound have been explored for their antimicrobial properties. For example, linezolid-like molecules synthesized using 3-Fluoro-4-(morpholin-4-yl)aniline derived from 3,4-difluoronitrobenzene showed promising antitubercular activities, demonstrating the compound's potential as a scaffold in drug discovery (Serap Başoğlu et al., 2012).
Fluorescent Probes and Sensing Applications
Research into fluorescent dyes containing this compound structures has shown their potential in sensing applications. These compounds exhibit aggregation-induced emission enhancement and intramolecular charge transfer characteristics, with applications in detecting homocysteine in biological systems, indicating their significance in biomedical research and diagnostics (Yicheng Chu et al., 2019).
Safety and Hazards
Direcciones Futuras
The future directions of “4-Fluoro-1H-indazole-3-carbaldehyde” research could involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The compound’s role in inherently sustainable multicomponent reactions is highlighted, and it is suggested that these reactions could be further explored .
Mecanismo De Acción
Target of Action
4-Fluoro-1H-indazole-3-carbaldehyde, like other indazole derivatives, is known to have a wide variety of medicinal applications . Indazole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are often used in the synthesis of active molecules, particularly kinase inhibitors .
Mode of Action
For instance, they can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases
Biochemical Pathways
Indazole derivatives, including this compound, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product
Pharmacokinetics
It is known that the synthesis of indazole derivatives generally produces good to excellent yields, with minimal formation of byproducts . This suggests that these compounds may have favorable bioavailability, but further studies are needed to confirm this.
Result of Action
Indazole derivatives are known to have various biologically vital properties and are used in the treatment of various conditions, including hypertension, cancer, depression, inflammation, and bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of indazole derivatives can be carried out under catalyst- and solvent-free conditions . .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit enzymes such as HIV protease, serotonin receptors, aldose reductase, and acetylcholinesterase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of key signaling pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, the fluorine atom at the 4-position enhances the compound’s ability to form hydrogen bonds and other non-covalent interactions with target enzymes, resulting in inhibition or modulation of their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . These changes can affect the compound’s efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity, without causing significant toxicity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and safety, as well as its effects on metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors and other biomolecules, further modulating its metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and safety, as well as its ability to reach target tissues and exert its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s ability to interact with target biomolecules and exert its effects on cellular function and metabolism.
Propiedades
IUPAC Name |
4-fluoro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGRCIRSHCFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625978 | |
| Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518987-93-4 | |
| Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



